molecular formula C16H24N2O5S B215591 ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE

ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE

Cat. No.: B215591
M. Wt: 356.4 g/mol
InChI Key: LANIUUODIJENMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound with the molecular formula C16H24N2O5S It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a hexylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.

    Reduction: The nitro group in 4-nitroaniline is reduced to form 4-aminobenzenesulfonamide.

    Alkylation: The amino group is alkylated with hexylamine to form 4-[(hexylamino)sulfonyl]aniline.

    Esterification: Finally, the compound undergoes esterification with ethyl oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the aniline ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The hexylamino group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4-[(methylamino)sulfonyl]anilino}(oxo)acetate
  • Ethyl {4-[(butylamino)sulfonyl]anilino}(oxo)acetate
  • Ethyl {4-[(octylamino)sulfonyl]anilino}(oxo)acetate

Uniqueness

ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylamino group, in particular, differentiates it from similar compounds by influencing its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[4-(hexylsulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/C16H24N2O5S/c1-3-5-6-7-12-17-24(21,22)14-10-8-13(9-11-14)18-15(19)16(20)23-4-2/h8-11,17H,3-7,12H2,1-2H3,(H,18,19)

InChI Key

LANIUUODIJENMW-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

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